molecular formula C16H15N5O2S B12190195 N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B12190195
M. Wt: 341.4 g/mol
InChI Key: JTPBQSVRULBMBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl group, a tetrazole ring, and a cyclopenta[b]thiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile compound. The cyclopenta[b]thiophene core can be constructed via a series of cyclization reactions, often involving thiophene derivatives and appropriate electrophiles. The final step usually involves the coupling of the methoxyphenyl group to the tetrazole-thiophene intermediate under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to minimize by-products and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlling temperature, solvent choice, and reaction time to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The tetrazole ring and methoxyphenyl group may interact with biological receptors or enzymes, modulating their activity. The cyclopenta[b]thiophene core may contribute to the compound’s electronic properties, influencing its interaction with cellular components .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrazole-containing molecules and cyclopenta[b]thiophene derivatives, such as:

Uniqueness

N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is unique due to its combination of a methoxyphenyl group, a tetrazole ring, and a cyclopenta[b]thiophene core. This unique structure imparts distinct electronic and chemical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C16H15N5O2S

Molecular Weight

341.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C16H15N5O2S/c1-23-11-7-5-10(6-8-11)18-15(22)14-12-3-2-4-13(12)24-16(14)21-9-17-19-20-21/h5-9H,2-4H2,1H3,(H,18,22)

InChI Key

JTPBQSVRULBMBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCC3)N4C=NN=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.